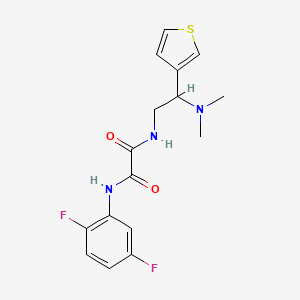

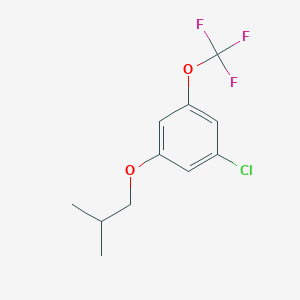

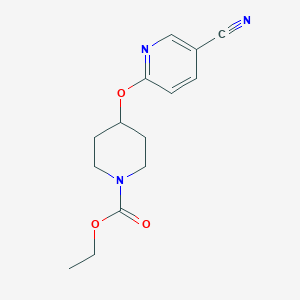

N-(Cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide, also known as CTAP, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. CTAP is a small molecule that has been synthesized and studied for its ability to interact with opioid receptors in the brain. In We will also discuss the advantages and limitations of using CTAP in lab experiments and list potential future directions for research.

Scientific Research Applications

Synthesis and Characterization

N-(Cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide belongs to a class of compounds that have been extensively researched for their synthesis, characterization, and potential biological activities. Studies in this area often focus on the synthesis of pyrazole derivatives due to their relevance in medicinal chemistry and material science. For instance, the synthesis and characterization of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, highlighting the importance of these compounds in developing new therapeutics and materials with unique properties (Hassan, Hafez, & Osman, 2014).

Cytotoxicity Studies

Research has also delved into the cytotoxicity of new synthesized pyrazole derivatives, revealing their potential in cancer therapy. A study on the cytotoxic activity of some newly synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells provides valuable insights into the therapeutic prospects of these compounds (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Antitumor Evaluation

The antimicrobial and antitumor activities of pyrazole derivatives are areas of significant interest. Novel synthesis routes have led to the creation of polyfunctionally substituted heterocyclic compounds derived from similar frameworks, exhibiting high inhibitory effects when screened for antiproliferative activity against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams, Mohareb, Helal, & Mahmoud, 2010). Additionally, some compounds have shown promising results in in vitro antimicrobial activity tests, indicating their potential as new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Insecticidal Activity

The insecticidal properties of pyrazole-4-carboxamide derivatives have been investigated, revealing that certain substitutions on the pyrazole ring enhance insecticidal activity. This research contributes to the development of new agrochemicals with potential applications in pest control (Ohno, Nagaoka, Hirai, Uchida, Kochi, Yamada, & Tokumura, 2010).

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of pyrazole derivatives is crucial for the design of compounds with targeted biological activities. Studies in this domain have facilitated the identification of structural requirements for potent and selective activity against specific biological targets, aiding in the rational design of new compounds with improved efficacy and selectivity (Lan, Liu, Fan, Lin, Fernando, McCallion, Pertwee, & Makriyannis, 1999).

properties

IUPAC Name |

N-(cyanomethyl)-1-methyl-N-propyl-3-thiophen-2-ylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c1-3-7-18(8-6-15)14(19)11-10-17(2)16-13(11)12-5-4-9-20-12/h4-5,9-10H,3,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDGYZLEEQYCHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC#N)C(=O)C1=CN(N=C1C2=CC=CS2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2431119.png)

![4-{2-[(4-Fluorophenyl)amino]acetyl}-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B2431121.png)

![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2431124.png)